3-(isopropylthio)-N-(4-nitrophenyl)benzamide
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Overview
Description
3-(isopropylthio)-N-(4-nitrophenyl)benzamide is an organic compound that features a benzamide core substituted with an isopropylthio group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylthio)-N-(4-nitrophenyl)benzamide typically involves the following steps:
Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Thioether Formation: The nitrobenzamide is then reacted with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the isopropylthio group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(isopropylthio)-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: 3-(isopropylthio)-N-(4-aminophenyl)benzamide.
Oxidation: 3-(isopropylsulfinyl)-N-(4-nitrophenyl)benzamide or 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(isopropylthio)-N-(4-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions of nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-(isopropylthio)-N-(4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-(methylthio)-N-(4-nitrophenyl)benzamide: Similar structure but with a methylthio group instead of an isopropylthio group.
3-(isopropylthio)-N-(3-nitrophenyl)benzamide: Similar structure but with the nitro group at the meta position.
Uniqueness
3-(isopropylthio)-N-(4-nitrophenyl)benzamide is unique due to the specific positioning of the isopropylthio and nitro groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
N-(4-nitrophenyl)-3-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11(2)22-15-5-3-4-12(10-15)16(19)17-13-6-8-14(9-7-13)18(20)21/h3-11H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYAXOGFZLJEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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